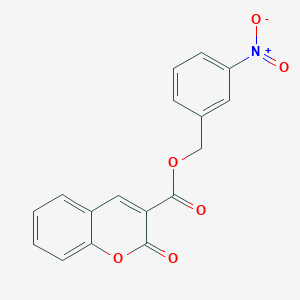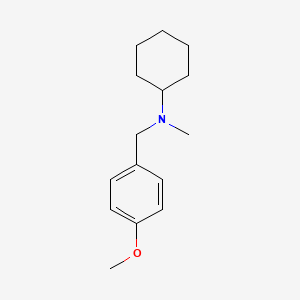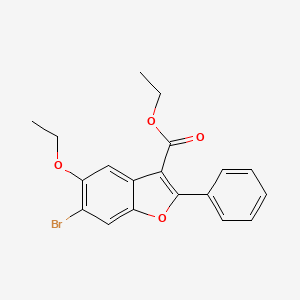![molecular formula C21H18N2OS B5878355 3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B5878355.png)
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with an ethyl group at the 3-position and a naphthalen-1-ylmethylsulfanyl group at the 2-position, making it a unique and potentially valuable molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazolinone core, followed by the introduction of the ethyl group and the naphthalen-1-ylmethylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazolinone core can be reduced under specific conditions to form dihydroquinazolinones.
Substitution: The ethyl group or the naphthalen-1-ylmethylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinones.
Aplicaciones Científicas De Investigación
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving quinazolinone derivatives.
Medicine: Due to its potential biological activities, it can be investigated for therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one is not well-documented. like other quinazolinone derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one: Lacks the ethyl group at the 3-position.
3-ethylquinazolin-4(3H)-one: Lacks the naphthalen-1-ylmethylsulfanyl group.
2-[(phenylmethyl)sulfanyl]quinazolin-4(3H)-one: Has a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
The presence of both the ethyl group at the 3-position and the naphthalen-1-ylmethylsulfanyl group at the 2-position makes 3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one unique. This combination of functional groups can result in distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-ethyl-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-23-20(24)18-12-5-6-13-19(18)22-21(23)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNBJFYOXUGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-methylpiperazine](/img/structure/B5878287.png)
![2-chloro-4,5-difluoro-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5878294.png)
![4-chloro-N-[2-(4-fluoroanilino)-2-oxoethyl]benzamide](/img/structure/B5878306.png)

![N-benzyl-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5878332.png)
![2-[(5-{[3,5-BIS(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]METHYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-((E)-1-{5-[(2-METHOXYPHENOXY)METHYL]-2-FURYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B5878336.png)
![4-[4-(4-nitrophenyl)anilino]-4-oxobutanoic acid](/img/structure/B5878337.png)

![5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-1-ylacetonitrile](/img/structure/B5878347.png)
![N~2~,N~2~-diethyl-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2,4-thiophenedicarboxamide](/img/structure/B5878363.png)
![3-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]propanoic acid](/img/structure/B5878364.png)
![3-[5-(isobutyrylamino)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propanoic acid](/img/structure/B5878378.png)

